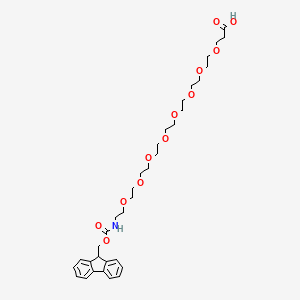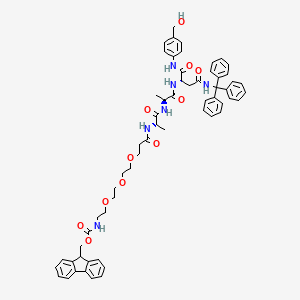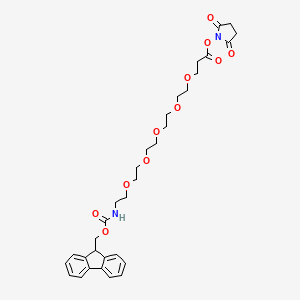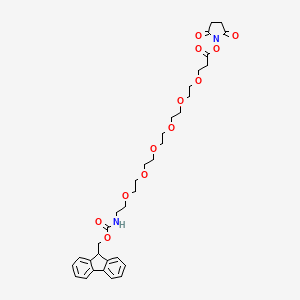
3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid
Descripción general
Descripción
“3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid” is a chemical compound with the molecular formula C18H14N2O4 . It has a molecular weight of 322.32.
Molecular Structure Analysis
The molecular structure of “3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid” consists of an average mass of 322.315 Da and a monoisotopic mass of 322.095367 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid” include a density of 1.5±0.1 g/cm3, boiling point of 507.5±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.4 mmHg at 25°C, and enthalpy of vaporization of 81.9±3.0 kJ/mol .Aplicaciones Científicas De Investigación
Biosynthesis of Natural Products
3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid is related to the broader category of 3,5-AHBA (3-Amino-5-hydroxy benzoic acid) derivatives, which are precursors to a diverse array of natural products. These include naphthalenic and benzenic ansamycins, saliniketals, and mitomycins, highlighting its significance in natural product biosynthesis (Kang, Shen, & Bai, 2012).
Synthesis and Theoretical Studies
The compound's synthesis and theoretical calculations have been explored, particularly in the creation of new mono azo dyes. The study demonstrates the use of 3,5-dihydroxy-2-(naphthalen-2-yldiazenyl) benzoic acid, which is closely related to the compound , in synthesizing azo dyes through various spectroscopic techniques (Atay & Ulutürk, 2022).
Chemosensors Development
This compound has been used in the development of fluorescent and colorimetric anion chemosensors. It exhibits high selectivity and sensitivity, particularly for detecting specific ions in low concentration ranges, which is crucial in environmental monitoring and diagnostics (Nayak, Seo, Park, & Park, 2007).
Fluorescent Compounds and Lanthanide Complexes
Studies have focused on its role in the photophysical properties of fluorescent compounds and lanthanide complexes. This research is particularly relevant in understanding the energy-transfer pathways in luminescent materials, which has implications for optoelectronic applications (Kim, Baek, & Kim, 2006).
Propiedades
IUPAC Name |
3-hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-16-9-13(17(22)23)8-15(10-16)20-18(24)19-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,21H,(H,22,23)(H2,19,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNNCRZDDAJBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC(=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137553171 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















